molecular formula C16H20N4O5 B3098734 Phthalamide-PEG3-azide CAS No. 134179-44-5

Phthalamide-PEG3-azide

Cat. No. B3098734
CAS RN: 134179-44-5
M. Wt: 348.35 g/mol
InChI Key: BEELPXILEIOFRO-UHFFFAOYSA-N
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Description

Phthalamide-PEG3-azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Synthesis Analysis

Phthalamide-PEG3-azide can be synthesized using optimized microwave and direct heteroarylation protocols . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular weight of Phthalamide-PEG3-azide is 348.35 and its formula is C16H20N4O5 .


Chemical Reactions Analysis

Phthalamide-PEG3-azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Phthalamide-PEG3-azide is a PEG-based PROTAC linker. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Mechanism of Action

Target of Action

Phthalamide-PEG3-azide is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

Phthalamide-PEG3-azide, as a click chemistry reagent, contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . This interaction allows the compound to bind to its targets and initiate their degradation via the ubiquitin-proteasome system .

Biochemical Pathways

It is known that phthalimide derivatives can inhibit enzymes of the p13k pathway by means of proteolysis . They can also regulate the phosphorylation of the Akt, S6K, and GSK-3β pathway in cells

Pharmacokinetics

It is known that the compound is a reagent grade substance intended for research use . The impact of its ADME properties on bioavailability would need to be investigated in further studies.

Result of Action

The result of Phthalamide-PEG3-azide’s action is the selective degradation of target proteins via the ubiquitin-proteasome system . This can lead to various cellular effects depending on the specific proteins targeted. For instance, phthalimide derivatives have shown various biological activities such as antinoceptive, anti-inflammatory, antitumor, anti-convulsant, antimicrobial, among other actions .

Action Environment

The action, efficacy, and stability of Phthalamide-PEG3-azide can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of molecules containing Alkyne, DBCO, or BCN groups . Additionally, the compound’s storage and shipping conditions can impact its stability

Safety and Hazards

In case of skin contact with Phthalamide-PEG3-azide, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5/c17-19-18-5-7-23-9-11-25-12-10-24-8-6-20-15(21)13-3-1-2-4-14(13)16(20)22/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEELPXILEIOFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalamide-PEG3-azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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